

# Picenadol: A Technical Guide to its Chemical Structure and Pharmacological Properties

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## Compound of Interest

Compound Name: *Picenadol*

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## Introduction

**Picenadol** (also known as LY-97435) is a synthetic opioid analgesic belonging to the 4-phenylpiperidine class of compounds, developed by Eli Lilly in the 1970s.[1] It is a unique molecule in that it is administered as a racemic mixture, with its distinct enantiomers possessing opposing pharmacological activities.[1][2] The (+)-isomer is a potent agonist at the  $\mu$ -opioid receptor, responsible for its analgesic effects, while the (-)-isomer acts as an opioid antagonist.[1] This intrinsic mixed agonist-antagonist profile confers upon **Picenadol** a pharmacological profile characterized by effective analgesia with a potentially lower risk for abuse and physical dependence compared to pure opioid agonists.[1][2] Though investigated for clinical use in applications such as postoperative pain, it was never commercialized.[1] This guide provides a detailed overview of **Picenadol**'s chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used in its evaluation.

## Chemical Structure and Physicochemical Properties

**Picenadol** is a 1,3,4-trisubstituted-4-aryl piperidine derivative.[1] Its core structure consists of a piperidine ring with methyl and propyl substitutions, and a phenyl group attached to the 4-position of the piperidine ring.

## Chemical Identity

The chemical identifiers and structural information for **Picenadol** are summarized in the table below.

Identifier	Value
IUPAC Name	3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol[1]
CAS Number	79201-85-7[1]
Molecular Formula	C <sub>16</sub> H <sub>25</sub> NO[1]
Molar Mass	247.382 g/mol [1]
SMILES	CCC[C@]1(--INVALID-LINK--CN(CC1)C)C2=CC(O)=CC=C2[1]
InChI Key	RTOHPIRUUAKHOZ-BBRMVZONSA-N[1]
Synonyms	LY-97435, LY150720[1][3]

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Picenadol**, such as melting point, boiling point, and pKa, are not widely available in the published literature. The available solubility information is presented below.

Property	Value
Solubility	Soluble in DMSO.

## Pharmacology

The pharmacology of **Picenadol** is defined by its unique mixed agonist-antagonist action, a direct consequence of its stereochemistry.

## Mechanism of Action

**Picenadol** is a racemic mixture of two enantiomers with distinct and opposing activities at opioid receptors:

- **(+)-Picenadol** (d-isomer, LY136596): This enantiomer is a potent agonist at the  $\mu$ -opioid receptor (MOR) and is responsible for the analgesic properties of the racemic mixture.[\[2\]](#)[\[3\]](#)
- **(-)-Picenadol** (l-isomer, LY136595): This enantiomer is an opioid antagonist, which limits the overall agonist effect of the racemate.[\[2\]](#)[\[3\]](#)

This combination results in a mixed agonist-antagonist profile for the parent compound, **Picenadol**.[\[1\]](#) This profile is thought to contribute to a ceiling effect for certain opioid-mediated adverse effects and a lower potential for abuse.[\[1\]](#)

## Receptor Binding Profile

While specific equilibrium dissociation constants ( $K_i$ ) for **Picenadol** and its isomers are not readily available in the cited literature, qualitative descriptions of its binding affinity are consistent. **Picenadol** exhibits a high affinity for both  $\mu$  (mu) and  $\delta$  (delta) opioid receptors, with a markedly lower affinity for the  $\kappa$  (kappa) opioid receptor.[\[2\]](#)[\[3\]](#) This profile is distinct from other mixed agonist-antagonists like pentazocine, which often have significant  $\kappa$ -opioid activity.[\[1\]](#)

An in vivo study in squirrel monkeys provided an apparent  $pA_2$  value, a measure of antagonist potency, for the antagonist l-isomer (LY136595).

Compound	Parameter	Value
(-)-Picenadol (LY136595)	Apparent $pA_2$	$5.67 \pm 0.07$

The  $pA_2$  value represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response.

## Pharmacodynamic Effects: Analgesia

Preclinical and clinical studies have demonstrated the analgesic efficacy of **Picenadol**. Its potency has been compared to that of other well-established opioid analgesics.

Comparison Agent	Model	Relative Potency/Efficacy
Morphine	Mouse Writhing Test, Rat Tail Heat Test	Picenadol is approximately 1/3 as potent as morphine. <a href="#">[2]</a> <a href="#">[3]</a>
Meperidine (Pethidine)	Post-Cesarean Section Pain	Analgesia and side effects are similar to meperidine.
Codeine	Postoperative Dental Pain	A 25 mg oral dose of Picenadol showed analgesic efficacy comparable to a 60 mg dose of codeine.

## Signaling Pathways

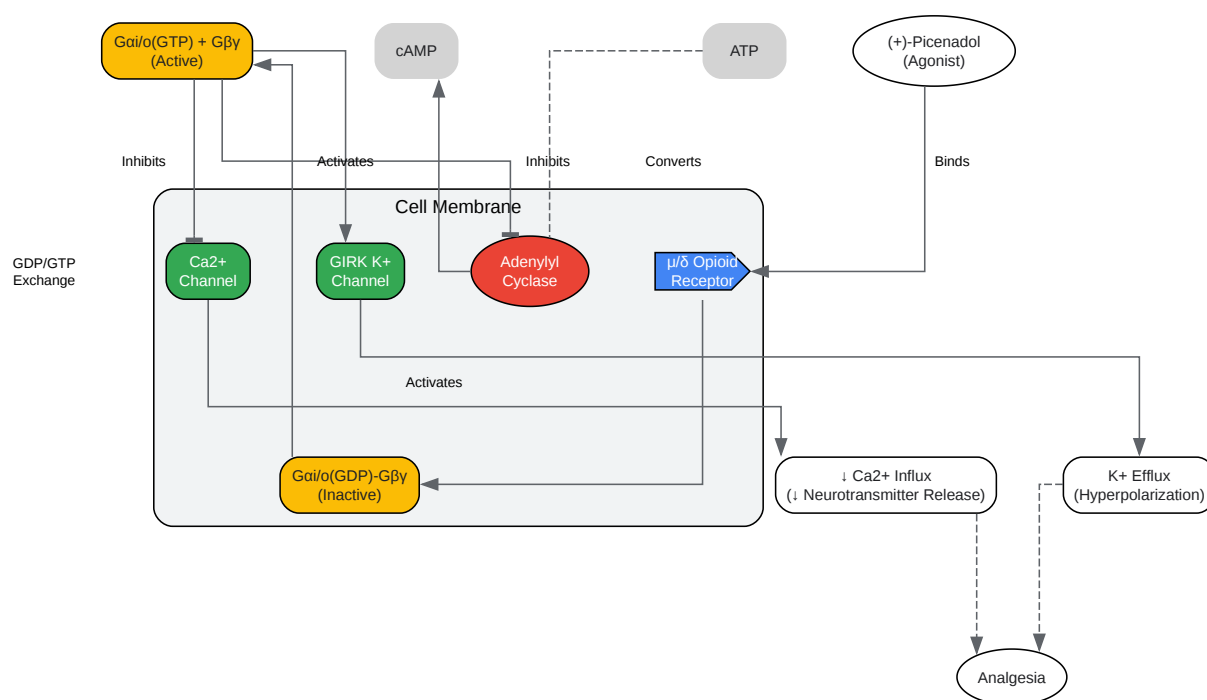
As **Picenadol** primarily exerts its effects through the  $\mu$ - and  $\delta$ -opioid receptors, it activates the canonical G-protein signaling cascades associated with these receptors. Both are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins ( $G\alpha_{i/o}$ ).

### G-Protein Dependent Opioid Receptor Signaling

Upon agonist binding (by the (+)-isomer of **Picenadol**), the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated G-protein. This leads to the dissociation of the  $G\alpha$ -GTP and  $G\beta\gamma$  subunits, which then modulate downstream effectors. The primary consequences of this activation include:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels:
  - Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
  - Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals.



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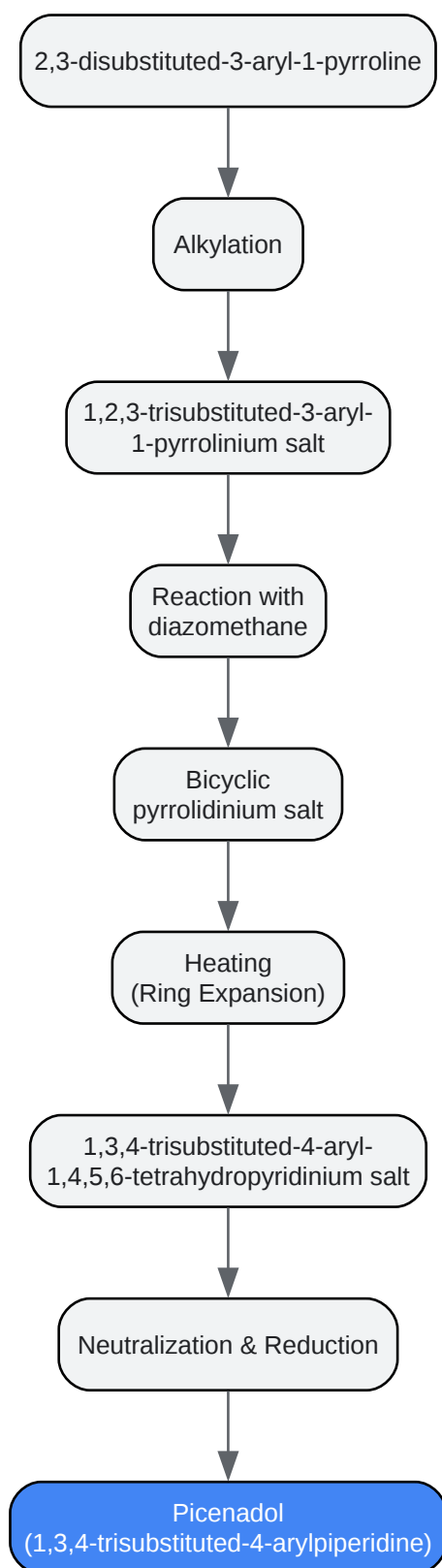
**Caption:** G-protein dependent signaling pathway for  $\mu/\delta$ -opioid receptors.

## Experimental Protocols

This section outlines the general methodologies employed in the synthesis and pharmacological evaluation of **Picenadol**.

## Chemical Synthesis

The synthesis of **Picenadol** and related 1,3,4-trisubstituted-4-arylpiperidines is described in U.S. Patent 4,081,450. The general synthetic strategy involves a multi-step process starting from a substituted pyrroline, which undergoes a ring expansion to form the core piperidine structure.



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**Caption:** General synthetic workflow for **Picenadol** synthesis.

## In Vitro Protocol: Radioligand Competition Binding Assay

To determine the binding affinity ( $K_i$ ) of **Picenadol** and its isomers for opioid receptors, a radioligand competition binding assay is employed.

Objective: To quantify the ability of a test compound (e.g., **Picenadol**) to displace a specific radiolabeled ligand from  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptors.

Materials:

- Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptor.
- Radioligands:
  - $\mu$ -receptor: [ $^3$ H]DAMGO
  - $\delta$ -receptor: [ $^3$ H]DPDPE
  - $\kappa$ -receptor: [ $^3$ H]U-69,593
- Test Compounds: **Picenadol** and its purified (+)- and (-)-isomers.
- Non-specific Binding Control: Naloxone (10  $\mu$ M).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Equipment: 96-well plates, cell harvester, scintillation counter.

Procedure:

- Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.
- Assay Setup: In triplicate in a 96-well plate, set up the following conditions:
  - Total Binding: Assay buffer + Radioligand + Membrane suspension.



- Non-specific Binding: Assay buffer + Radioligand + Naloxone (10  $\mu$ M) + Membrane suspension.
- Competitive Binding: Assay buffer + Radioligand + Varying concentrations of test compound + Membrane suspension.
- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Terminate the reaction by rapidly filtering the plate contents through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
- Washing: Wash filters multiple times with ice-cold assay buffer.
- Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
  - Determine the  $IC_{50}$  (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
  - Convert the  $IC_{50}$  to the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where  $[L]$  is the radioligand concentration and  $K_D$  is its dissociation constant.

## In Vivo Protocols: Analgesia Models

This test assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.

Procedure:

- Acclimation: Acclimate mice to the testing environment.

- Dosing: Administer **Picenadol** or a vehicle control via the desired route (e.g., intraperitoneal, oral).
- Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), administer a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
- Observation: Immediately place the mouse in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).
- Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. A significant reduction in writhing indicates an analgesic effect.

This test measures the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.

#### Procedure:

- Restraint: Gently restrain the rat, allowing the tail to be free.
- Baseline Latency: Measure the baseline tail-flick or withdrawal latency by immersing the distal portion (e.g., 3-5 cm) of the tail in a thermostatically controlled water bath (typically 52-55°C). Record the time taken for the rat to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
- Dosing: Administer **Picenadol** or a vehicle control.
- Post-Dose Latency: At various time points after drug administration, repeat the latency measurement.
- Analysis: An increase in the tail withdrawal latency compared to baseline indicates an analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE).

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